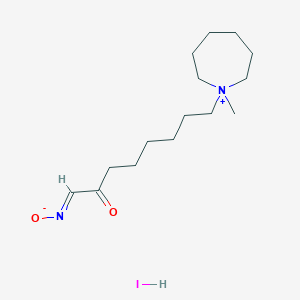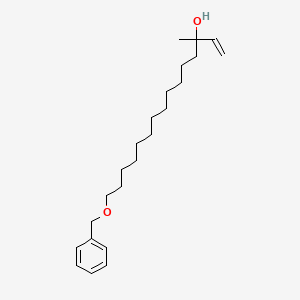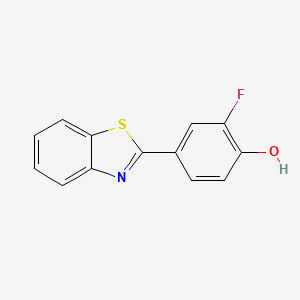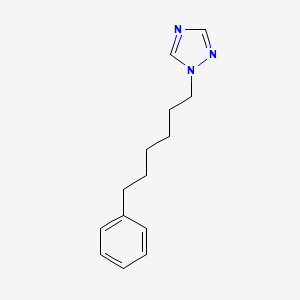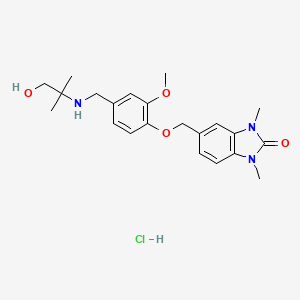
C22H30ClN3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the conversion of functional groups.
Substitution: The replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new treatments for various diseases and conditions .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and chloropropanoyl-containing molecules. Examples include:
- (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide
- Chloral hydrate
- Chlorobutanol
Uniqueness
What sets (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide apart from similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
属性
分子式 |
C22H30ClN3O4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
5-[[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O4.ClH/c1-22(2,14-26)23-12-15-7-9-19(20(11-15)28-5)29-13-16-6-8-17-18(10-16)25(4)21(27)24(17)3;/h6-11,23,26H,12-14H2,1-5H3;1H |
InChI 键 |
NVQYCFHDUCRUPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


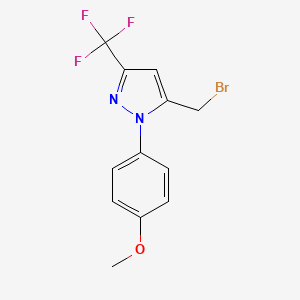

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
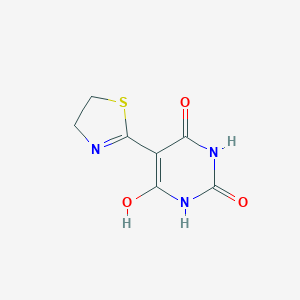
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
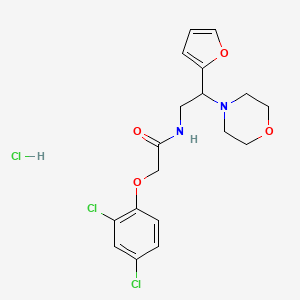
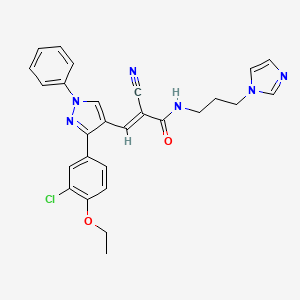
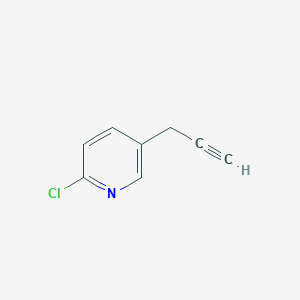
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
